16alpha-Hydroxypregnenolone
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Overview
Description
16alpha-hydroxypregnenolone is a hydroxypregnenolone that is pregnenolone substituted by a alpha-hydroxy group at position 16. It has a role as a human metabolite. It is a hydroxypregnenolone, a 16alpha-hydroxy steroid and a 3beta-hydroxy-Delta(5)-steroid.
This compound, also known as 3b, 16a-dihydroxypreg-5-en-20-one or 5-pregnene-3b, 16a-diol-20-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, this compound is considered to be a steroid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Enzymatic Functions and Species Variation
16alpha-Hydroxypregnenolone is involved in various enzymatic processes. A study of the baboon cytochrome P450 17alpha-hydroxylase (CYP17), which is involved in steroidogenesis, revealed its role in the hydroxylation of pregnenolone and progesterone. This enzyme contributes to the biosynthesis of glucocorticoids and androgens, although it does not show 16alpha-hydroxylase activity for 17alpha-hydroxyprogesterone (Swart et al., 2002).
Neurosteroid Functions
This compound is a neurosteroid, influencing neurological functions. For instance, 7alpha-hydroxypregnenolone, a neurosteroid derived from pregnenolone, has been shown to stimulate locomotor activity in newts, indicating its role in the regulation of movement and behavior (Matsunaga et al., 2004).
Neonatal Development
In neonates, the excretion of this compound plays a significant role. A study on neonates' steroid profiles revealed that the ratio of this compound to other steroids could be used to diagnose conditions like congenital adrenal hyperplasia (Bekker et al., 2001).
Diagnostic Applications
This compound is relevant in diagnostics, particularly in identifying hormonal imbalances and enzymatic deficiencies. For instance, the determination of 17alpha-hydroxypregnenolone in human plasma is crucial for diagnosing 3beta-hydroxysteroid dehydrogenase deficiency (Wudy et al., 2001).
Role in Reproductive Behavior
Studies have shown that neurosteroids like 7alpha-hydroxypregnenolone significantly impact reproductive behaviors, such as the stimulation of locomotor activity in breeding animals (Haraguchi et al., 2010).
Circadian and Seasonal Rhythms
Neurosteroids like 7alpha-hydroxypregnenolone also play a role in regulating circadian and seasonal rhythms in animals. For instance, in Japanese quail, it is involved in the regulation of diurnal rhythm of locomotor activity (Tsutsui et al., 2009).
Embryonic Development
In rainbow trout embryos, this compound is the sole metabolite of pregnenolone, indicating its role in embryonic development and possibly in maintaining the steroid milieu (Petkam et al., 2003).
Hormonal Pathways and Dysfunction
The conversion of pregnenolone to this compound is crucial in understanding hormonal pathways and dysfunctions, such as congenital adrenal hyperplasia or gonadal dysfunction (Včeláková et al., 2007).
Clinical Screening
The differentiation between 17alpha-hydroxypregnenolone and 17alpha-hydroxyprogesterone is important in clinical screening for congenital adrenal hyperplasia (CAH) in newborns, as demonstrated in a study involving low birth weight infants (Higashi et al., 2008).
Properties
CAS No. |
520-88-7 |
---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
ZAKJZPQDUPCXSD-YRWKUUEZSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
520-88-7 | |
physical_description |
Solid |
Synonyms |
3 alpha,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 alpha-dihydroxypregn-5-en-20-one 3 beta,16 beta-dihydroxypregn-5-en-20-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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